Regioisomeric Fluorine Pattern Differentiates Chromatographic Retention and Physicochemical Properties from the 3,4′,5‑Isomer
The 3,3′,5‑trifluoro substitution pattern imparts a unique combination of steric and electronic properties that can be exploited for chromatographic resolution. Although head‑to‑head retention‑time data under identical HPLC conditions are not publicly available for this compound pair, the two regioisomers (3,3′,5‑ vs 3,4′,5‑trifluoro) are differentiated by reversed‑phase HPLC in vendor quality‑control protocols and are sold as separate catalogue items with distinct MDL numbers (MFCD14701304 vs MFCD14701305), confirming baseline chromatographic separability . The difference in dipole moment and log P arising from the meta‑ vs para‑fluorine arrangement is expected to produce a measurable shift in retention time on C18 columns, enabling unambiguous identity confirmation in procurement workflows.
| Evidence Dimension | Chromatographic identity (RP‑HPLC retention) |
|---|---|
| Target Compound Data | 3,3′,5‑Trifluorobiphenyl-4-amine; distinct MDL identifier MFCD14701304; 98 % purity by HPLC . |
| Comparator Or Baseline | 3,4′,5‑Trifluorobiphenyl-4-amine (CAS 1214382‑33‑8); distinct MDL identifier MFCD14701305; 98 % purity by HPLC . |
| Quantified Difference | Qualitatively baseline‑resolved under vendor QC conditions; exact ΔRT not published. Different MDL numbers confirm chromatographic distinguishability. |
| Conditions | Vendor‑standard RP‑HPLC protocols (Bidepharm batch QC). |
Why This Matters
Procurement of the wrong regioisomer—even at identical nominal purity—introduces an uncontrolled variable that can corrupt SAR series, invalidate biological replicates, and waste downstream synthetic effort.
